Falimint

Description

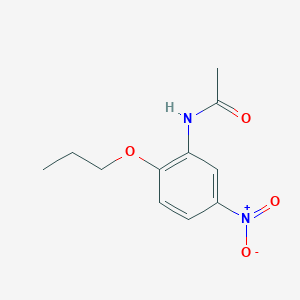

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitro-2-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTZOXDYEFIPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203819 | |

| Record name | 5'-Nitro-2'-propoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Falimint | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-20-8 | |

| Record name | 5′-Nitro-2′-propoxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Nitro-2'-propoxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Nitro-2'-propoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(5-nitro-2-propoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-NITRO-2'-PROPOXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I26A23734J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Falimint | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Falimint | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Characterization of Falimint (N-(5-nitro-2-propoxyphenyl)acetamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Falimint, also known by its chemical name N-(5-nitro-2-propoxyphenyl)acetamide. This compound, with the chemical formula C₁₁H₁₄N₂O₄, is recognized for its analgesic and antipyretic properties, positioning it within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document details a probable synthetic pathway, outlines experimental protocols for its synthesis and purification, and describes key analytical techniques for its characterization. Furthermore, its mechanism of action as a cyclooxygenase inhibitor is elucidated through a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a synthetic compound primarily utilized for its analgesic and antipyretic effects. It is often formulated in lozenges for the symptomatic relief of throat irritation and inflammation.[1] Its therapeutic action is attributed to its role as a Non-Steroidal Anti-Inflammatory Drug (NSAID).[1] Understanding the synthesis and physicochemical properties of this compound is crucial for its application in drug development and for quality control in its manufacturing.

Synthesis of N-(5-nitro-2-propoxyphenyl)acetamide

The synthesis of N-(5-nitro-2-propoxyphenyl)acetamide can be approached through a multi-step process. A plausible and efficient method involves the acetylation of a substituted aniline (B41778) precursor. The following protocol is a proposed synthetic route based on established organic chemistry principles and synthesis of similar molecules.[2][3]

Experimental Protocol: Synthesis

Materials:

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

Acetylation of 4-methoxy-2-nitroaniline:

-

In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.

-

To this solution, add acetic anhydride. The reaction is typically carried out at room temperature with continuous stirring for several hours (e.g., 18 hours).[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Purification:

-

The crude N-(4-methoxy-2-nitrophenyl)acetamide is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[5] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

-

The purified crystals are collected by filtration, washed with a cold ethanol-water mixture, and dried under vacuum.

-

Synthesis Workflow

Caption: Synthetic workflow for N-(5-nitro-2-propoxyphenyl)acetamide.

Characterization of N-(5-nitro-2-propoxyphenyl)acetamide

The synthesized this compound compound should be subjected to a series of analytical techniques to confirm its identity, purity, and structural integrity.

Physicochemical Properties

The following table summarizes key physicochemical properties of N-(5-nitro-2-propoxyphenyl)acetamide.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic and Chromatographic Analysis

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

The spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectral data can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound.

-

-

Thin Layer Chromatography (TLC):

-

TLC is used to monitor the progress of the synthesis and to assess the purity of the final product.

-

A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is used with a silica (B1680970) gel stationary phase.

-

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the propoxy group protons (-OCH₂CH₂CH₃), the acetyl group protons (-COCH₃), and the amide proton (-NH). The integration and splitting patterns of these signals would confirm the proton environment in the molecule.[1][6] |

| ¹³C NMR | Resonances for all 11 carbon atoms in the molecule, including those of the aromatic ring, the propoxy group, the acetyl group, and the carbonyl carbon of the amide.[7][8] |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-N stretching, NO₂ stretching (asymmetric and symmetric), C-O-C stretching (ether), and aromatic C-H and C=C stretching.[9][10] |

| MS (m/z) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (238.24 g/mol ). The fragmentation pattern would provide further structural information.[11][12] |

Mechanism of Action: Cyclooxygenase Inhibition

As an NSAID, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[15] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[16]

Signaling Pathway of NSAID Action

Caption: Mechanism of action of this compound as a COX inhibitor.

Conclusion

This technical guide has detailed a probable synthetic route for N-(5-nitro-2-propoxyphenyl)acetamide (this compound) and outlined the necessary analytical techniques for its comprehensive characterization. The mechanism of action, consistent with that of other NSAIDs, involves the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin (B15479496) synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation and application of this compound.

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcbsc.org [jcbsc.org]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 14. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

Acetylaminonitropropoxybenzene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of Acetylaminonitropropoxybenzene. This compound, chemically identified as 5'-nitro-2'-propoxyacetanilide (CAS Number: 553-20-8), was formerly the active ingredient in the product Falimint.[1][2][3] Due to the limited availability of specific experimental data in publicly accessible literature, this document combines discovered data with standardized, illustrative protocols to serve as a robust resource for research and development.

Core Physicochemical Properties

Acetylaminonitropropoxybenzene is an organic compound belonging to the acetanilide (B955) class.[1] It is characterized by the presence of a nitro group and a propoxy group on the acetanilide structure, which influences its physicochemical properties such as solubility and reactivity.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its dissolution, absorption, and formulation. Data on the solubility of Acetylaminonitropropoxybenzene is sparse in current literature; however, available sources provide a foundational understanding. The compound is generally described as having limited solubility in water and moderate solubility in organic solvents.[1]

Table 1: Quantitative Solubility Data for Acetylaminonitropropoxybenzene

| Solvent | Solubility | Temperature | Method | Source |

| Water | 481.1 mg/L | 25 °C | Estimated | [2] |

| DMSO | 125 mg/mL | Not Specified | Experimental (Ultrasonication required) | [4] |

Note: The water solubility value is an estimation and should be confirmed experimentally.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a standardized protocol for determining the equilibrium solubility of a compound, based on common pharmaceutical practices.

-

Objective: To determine the saturation solubility of Acetylaminonitropropoxybenzene in various solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl).

-

Materials:

-

Acetylaminonitropropoxybenzene powder

-

Selected solvents (degassed)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

-

-

Methodology:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using the validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. While no specific stability studies for Acetylaminonitropropoxybenzene were found, a related compound, 5-Nitro-2-propoxyaniline, is reported to be stable in boiling water and dilute acids, suggesting the core structure has some degree of stability.[5][6]

A comprehensive stability assessment involves long-term studies under intended storage conditions and accelerated studies to predict the shelf-life. Forced degradation (stress testing) is also performed to identify potential degradation products and establish stability-indicating analytical methods.

Table 2: Illustrative Conditions for a Stability Study (Based on ICH Guidelines)

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or longer) | To establish the re-test period or shelf-life under normal storage conditions. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | To be used if significant change occurs during accelerated studies. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To accelerate degradation and predict long-term stability. |

| Forced Degradation | Acidic, basic, oxidative, thermal, photolytic conditions | Varies | To identify degradation pathways and validate stability-indicating methods. |

Note: RH = Relative Humidity. These are standard conditions; specific conditions may vary based on the nature of the drug substance and its intended formulation.

Experimental Protocol: Forced Degradation Study

-

Objective: To investigate the intrinsic stability of Acetylaminonitropropoxybenzene by subjecting it to stress conditions.

-

Materials:

-

Acetylaminonitropropoxybenzene solution/solid

-

Hydrochloric acid (e.g., 0.1 N HCl)

-

Sodium hydroxide (B78521) (e.g., 0.1 N NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

-

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60°C) for a set period. Withdraw samples at various time points. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or heat gently. Withdraw and neutralize samples.

-

Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Protect from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products. A non-stressed sample serves as the control.

-

Workflow for Stability Testing

Caption: Logical workflow for comprehensive stability assessment.

References

- 1. CAS 553-20-8: 5′-Nitro-2′-propoxyacetanilide | CymitQuimica [cymitquimica.com]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. 5'-Nitro-2'-propoxyacetanilide | C11H14N2O4 | CID 68377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 6. 5-Nitro-2-propoxyaniline [drugfuture.com]

Pharmacological Profile of 5'-nitro-2'-propoxyacetanilide: An In-depth Technical Guide

Disclaimer: The following guide is a synthesis of available information on acetanilide (B955) derivatives and related compounds. Extensive literature searches did not yield a detailed pharmacological profile, quantitative preclinical or clinical data, or specific experimental protocols for 5'-nitro-2'-propoxyacetanilide. The information presented herein is based on general knowledge of analogous compounds and should be interpreted with caution.

Introduction

5'-nitro-2'-propoxyacetanilide, also known by the brand name Falimint, is a compound that has been classified as an antipyretic and analgesic agent. Its chemical structure, featuring an acetanilide core with nitro and propoxy substitutions, suggests potential interactions with biological systems involved in pain and inflammation signaling. However, detailed public-domain data on its specific pharmacological activities are scarce. This guide aims to provide a theoretical framework for its pharmacological profile based on the known properties of related acetanilide derivatives and general principles of analgesic and anti-inflammatory drug action.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 553-20-8 |

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

Postulated Mechanism of Action

The pharmacological effects of many acetanilide derivatives are attributed to their ability to modulate the inflammatory cascade. A primary mechanism for analgesic and anti-inflammatory action in this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

While no specific data exists for 5'-nitro-2'-propoxyacetanilide, it is plausible that it could exhibit inhibitory activity against COX-1 and/or COX-2. The nitro and propoxy substitutions on the phenyl ring would influence the molecule's electronic and steric properties, which in turn would determine its binding affinity and selectivity for the COX isoenzymes.

Caption: Postulated COX Inhibition Pathway.

Expected Pharmacological Effects

Based on its classification as an analgesic and antipyretic, 5'-nitro-2'-propoxyacetanilide would be expected to demonstrate the following effects in preclinical models:

-

Analgesic Activity: Reduction of pain responses in models such as the acetic acid-induced writhing test or the hot plate test.

-

Anti-inflammatory Activity: Attenuation of swelling and edema in models like the carrageenan-induced paw edema test.

-

Antipyretic Activity: Lowering of body temperature in fever-induced animal models.

Generic Experimental Protocols

While specific protocols for 5'-nitro-2'-propoxyacetanilide are not available, the following are standard methods used to evaluate the pharmacological activities of novel analgesic and anti-inflammatory compounds.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic effects.

-

Animals: Male or female mice are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., aspirin), and test groups.

-

The test compound (5'-nitro-2'-propoxyacetanilide) is administered orally or intraperitoneally at various doses.

-

After a set period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a defined period (e.g., 15-30 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.

In Vitro Evaluation of the Antipyretic Properties of Falimint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and methodologies for assessing the antipyretic properties of Falimint in vitro. This compound's active ingredient, Acetylaminonitropropoxybenzene, is classified as a Non-Steroidal Anti-Inflammatory Drug (NSAID)[1]. The primary mechanism of action for antipyretic drugs in this class is the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) E2 (PGE2) synthesis within the hypothalamus[2][3][4]. This guide outlines detailed experimental protocols for key in vitro assays, presents hypothetical data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows relevant to the study of this compound's antipyretic effects.

Introduction: The Role of this compound in Antipyresis

Fever is a complex physiological response to stimuli, primarily regulated by the hypothalamus[2][3]. The synthesis of prostaglandin E2 (PGE2) in the brain is a critical step in the febrile response, and its inhibition is a key target for antipyretic drugs[2][3]. This compound, containing the active compound Acetylaminonitropropoxybenzene, is recognized for its analgesic and antipyretic actions, characteristic of NSAIDs[1]. While direct in vitro studies on this compound are not extensively published, this guide synthesizes established methodologies for evaluating NSAIDs to propose a robust framework for its investigation.

Proposed Mechanism of Action: Inhibition of Prostaglandin Synthesis

The antipyretic effect of NSAIDs is primarily attributed to their ability to block the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, particularly in the central nervous system, this compound's active ingredient would theoretically reduce the levels of PGE2, thereby lowering the hypothalamic set-point for body temperature and alleviating fever.

In Vitro Experimental Protocols and Data

This section details hypothetical in vitro studies to quantify the antipyretic potential of Acetylaminonitropropoxybenzene.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing hematin, and a suitable substrate (e.g., arachidonic acid) is prepared.

-

Incubation: The enzymes are pre-incubated with varying concentrations of Acetylaminonitropropoxybenzene or a reference NSAID (e.g., indomethacin) for 15 minutes at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification: The production of PGE2 is measured using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 values (concentration causing 50% inhibition) are calculated.

Hypothetical Data:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Acetylaminonitropropoxybenzene | 15.2 | 5.8 |

| Indomethacin (Reference) | 0.9 | 0.1 |

Table 1: Hypothetical IC50 values for COX-1 and COX-2 inhibition.

Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This assay assesses the ability of the compound to inhibit PGE2 production in a cellular context.

Experimental Protocol:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with different concentrations of Acetylaminonitropropoxybenzene for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response and PGE2 production.

-

Incubation: Cells are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an ELISA kit.

Hypothetical Data:

| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |

| Control (untreated) | 50 | - |

| LPS (1 µg/mL) | 1200 | 0 |

| LPS + Acetylaminonitropropoxybenzene (1 µM) | 850 | 29.2% |

| LPS + Acetylaminonitropropoxybenzene (10 µM) | 420 | 65.0% |

| LPS + Acetylaminonitropropoxybenzene (50 µM) | 150 | 87.5% |

Table 2: Hypothetical effect on PGE2 production in LPS-stimulated macrophages.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines involved in the febrile response.

Experimental Protocol:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium.

-

Treatment and Stimulation: Cells are treated with Acetylaminonitropropoxybenzene and stimulated with LPS.

-

Incubation: Cells are incubated for 24 hours.

-

Supernatant Analysis: The levels of key cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are measured using a multiplex cytokine assay (e.g., Luminex).

Hypothetical Data:

| Cytokine | LPS (1 µg/mL) (pg/mL) | LPS + Acetylaminonitropropoxybenzene (50 µM) (pg/mL) | % Reduction |

| TNF-α | 2500 | 1300 | 48% |

| IL-1β | 800 | 350 | 56% |

| IL-6 | 1800 | 950 | 47% |

Table 3: Hypothetical effect on pro-inflammatory cytokine production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of an antipyretic compound.

Conclusion

The in vitro methodologies and hypothetical data presented in this guide provide a solid foundation for the scientific investigation of this compound's antipyretic properties. By focusing on its presumed mechanism of action as an NSAID, researchers can effectively quantify its inhibitory effects on COX enzymes and the subsequent reduction in key inflammatory mediators like PGE2 and pro-inflammatory cytokines. The outlined protocols are standard, robust, and can be adapted for high-throughput screening and detailed mechanistic studies in the field of drug discovery and development. Further in vivo studies would be required to confirm these in vitro findings and establish a complete pharmacological profile.

References

Early-Stage Research on Falimint as an Analgesic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falimint, a brand name for the active pharmaceutical ingredient Acetylaminonitropropoxybenzene, is recognized for its local analgesic and antipyretic properties, primarily utilized for symptomatic relief of pain and inflammation in the oral cavity and pharynx. Classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is centered around the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive overview of the early-stage research into the analgesic potential of Acetylaminonitropropoxybenzene, consolidating available data on its mechanism of action, metabolic profile, and the experimental protocols used to evaluate its efficacy. While specific quantitative preclinical and clinical data on its analgesic dose-response and pharmacokinetics remain limited in publicly accessible literature, this guide synthesizes the foundational knowledge critical for further research and development.

Introduction

Acetylaminonitropropoxybenzene, with the chemical name N-(5-Nitro-2-propoxyphenyl)acetamide, is the active ingredient in this compound.[1] It is a synthetic compound belonging to the acetanilide (B955) class of drugs and is characterized as a non-narcotic analgesic and antipyretic.[1] Its primary clinical application is as a lozenge for the local treatment of sore throat and pharyngitis, where it exerts a direct analgesic effect on the mucous membranes. This document aims to collate and present the fundamental scientific information pertaining to the early-stage evaluation of Acetylaminonitropropoxybenzene as an analgesic agent.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism underlying the analgesic and anti-inflammatory effects of Acetylaminonitropropoxybenzene, consistent with its classification as an NSAID, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.

Signaling Pathway of Prostaglandin Synthesis and its Inhibition

The inflammatory cascade leading to pain sensation is initiated by tissue injury or irritation, which triggers the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). PGE2 sensitizes nociceptors, lowering their activation threshold and thereby amplifying pain signals. Acetylaminonitropropoxybenzene is hypothesized to bind to the active site of COX enzymes, preventing the synthesis of PGH2 and subsequent prostaglandins, thus mitigating the inflammatory response and reducing pain perception.

Figure 1. Proposed mechanism of action of Acetylaminonitropropoxybenzene.

Metabolism and Pharmacokinetics

Early studies on the biotransformation of Acetylaminonitropropoxybenzene indicate that the compound is almost completely metabolized in humans. The primary metabolic pathways involve the oxidation of the propoxy group and dealkylation. Deacetylation of the parent compound occurs to a lesser extent. Notably, metabolites with a reduced nitro group have not been detected.

The quantitative analysis of metabolites reveals a consistent composition across different individuals and dosages. The concentration of metabolites in the urine accumulates within 2 hours of administration, and the majority are eliminated within 6 hours, suggesting a relatively rapid clearance from the body.[2]

Table 1: Summary of Metabolic Profile of Acetylaminonitropropoxybenzene

| Metabolic Pathway | Description | Metabolite Elimination |

| Oxidation | The primary metabolic route is the oxidation of the propoxy group. | The bulk of metabolites are eliminated within 6 hours post-administration.[2] |

| Dealkylation | A significant pathway leading to the removal of the propoxy group. | Urinary excretion is the main route of elimination. |

| Deacetylation | Occurs to a minor extent. | - |

| Nitro Group Reduction | Not observed as a metabolic pathway. | - |

Experimental Protocols for Analgesic Activity Evaluation

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is widely used to evaluate peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain. The analgesic effect of a test compound is quantified by the reduction in the number of writhes compared to a control group. This pain response is known to be mediated by the release of endogenous substances, including prostaglandins.

Methodology:

-

Animal Model: Typically, Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., Aspirin), and test groups.

-

Drug Administration: The test compound (Acetylaminonitropropoxybenzene) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known analgesic.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test (Central Analgesia)

The hot plate test is used to assess the central analgesic activity of a compound. The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws or jumping) indicates an analgesic effect.

Methodology:

-

Animal Model: Mice or rats are commonly used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Baseline Measurement: The baseline reaction time of each animal is recorded before drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

-

Drug Administration: The test compound is administered, typically via oral or parenteral routes.

-

Post-Treatment Measurement: The reaction time is measured at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The increase in reaction latency compared to the baseline is calculated to determine the analgesic effect.

Figure 2. General experimental workflow for in vivo analgesic screening.

In Vitro COX Inhibition Assay

To directly assess the inhibitory activity of Acetylaminonitropropoxybenzene on COX-1 and COX-2 enzymes, an in vitro enzyme inhibition assay is crucial. This assay measures the ability of the compound to block the conversion of arachidonic acid to prostaglandins by purified enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Incubation: The enzyme is pre-incubated with the test compound (Acetylaminonitropropoxybenzene) at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Product Formation: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. This provides a quantitative measure of the compound's potency and selectivity for COX-1 versus COX-2.

Conclusion and Future Directions

The available early-stage research indicates that Acetylaminonitropropoxybenzene, the active component of this compound, functions as a typical NSAID, with its analgesic properties likely stemming from the inhibition of prostaglandin synthesis via the COX pathway. Its metabolic profile suggests rapid biotransformation and elimination. However, a significant gap exists in the public domain regarding specific quantitative data on its analgesic efficacy, dose-response relationships, and detailed pharmacokinetic parameters.

For a comprehensive understanding and further development of Acetylaminonitropropoxybenzene as a systemic analgesic agent, future research should focus on:

-

Quantitative in vivo studies: Conducting dose-response studies using established analgesic models (e.g., writhing test, hot plate test, formalin test) to determine the ED50 (median effective dose).

-

COX inhibition profiling: Performing in vitro COX-1 and COX-2 inhibition assays to determine the IC50 values and the selectivity index. This will help in predicting the therapeutic window and potential for gastrointestinal side effects.

-

Detailed pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Acetylaminonitropropoxybenzene, including determination of key parameters such as Cmax, Tmax, half-life, and bioavailability.

Such data are indispensable for constructing a complete preclinical profile and for making informed decisions regarding the potential for broader clinical applications of Acetylaminonitropropoxybenzene beyond its current topical use.

References

An Examination of the Biotransformation of Falimint's Active Ingredient

Disclaimer: Due to the historical nature and discontinuation of the pharmaceutical preparation known as Falimint, modern, in-depth research regarding its specific molecular therapeutic targets and signaling pathways is not available in the public domain. The active ingredients have varied, including historical use of arsenic-containing compounds and more recently 5'-nitro-2'-propoxyacetanilide. This document focuses on the available scientific literature concerning the biotransformation of 5'-nitro-2'-propoxyacetanilide, as detailed in studies from the late 1980s.

This compound has been described as an antipyretic and analgesic compound, and it was used in preparations for procedures like fibrogastroduodenoscopy.[1][2] However, the underlying mechanism of action at a molecular level is not well-documented.

Biotransformation of 5'-Nitro-2'-Propoxyacetanilide

Research into the metabolism of 5'-nitro-2'-propoxyacetanilide, an active ingredient in a formulation of this compound, indicates that the compound is almost completely metabolized in the human body.[3] The primary metabolic processes involve the oxidation of the propoxy group and dealkylation.[3] Deacetylation of 2-amino-4-nitropropoxybenzene appears to be a minor metabolic route.[3] Notably, metabolites with a reduced nitro group were not detected in the studies available.[3]

Seven distinct components resulting from the biotransformation have been identified in urine.[3] Key metabolic pathways include the oxidation of the propoxy side chain to a carboxyl group and the dealkylation of the compound to form 2-acetamino-4-nitrophenol, which is likely eliminated after conjugation with glucuronic acid.[3] Further analysis has identified the glucuronides of 2-acetamino-4-nitro-phenol and 2-amino-4-nitro-phenol, as well as the sulfuric acid conjugate of 2-amino-4-nitro-phenol as metabolites.[4]

Summary of Identified Metabolites

The following table summarizes the identified metabolites of 5'-nitro-2'-propoxyacetanilide based on available literature.

| Parent Compound | Metabolite | Conjugate | Reference |

| 5'-nitro-2'-propoxyacetanilide | 2-acetamino-4-nitro-phenol | Glucuronic acid | [3][4] |

| 5'-nitro-2'-propoxyacetanilide | 2-amino-4-nitro-phenol | Glucuronic acid | [4] |

| 5'-nitro-2'-propoxyacetanilide | 2-amino-4-nitro-phenol | Sulfuric acid | [4] |

| 5'-nitro-2'-propoxyacetanilide | Carboxylated propoxy group metabolite | - | [3] |

| 5'-nitro-2'-propoxyacetanilide | Deacetylated carboxylated metabolite | - | [3] |

Metabolic Pathway of 5'-Nitro-2'-Propoxyacetanilide

The following diagram illustrates the known metabolic pathways of 5'-nitro-2'-propoxyacetanilide.

Experimental Protocols

The referenced studies utilized methods common for metabolic research in their time, including the administration of the compound to human subjects and subsequent analysis of urine to identify metabolites. Techniques such as isolation with adsorption resins were employed to separate metabolites for identification.[4]

Limitation of Available Data: The provided information is based on a small number of studies published in the late 1980s. These studies focus on the biotransformation and elimination of the active ingredient rather than its pharmacodynamics. There is no available quantitative data, such as enzyme kinetics, binding affinities, or IC50 values, related to specific therapeutic targets. Therefore, a detailed analysis of therapeutic targets and signaling pathways is not possible. The diagrams and tables are constructed based on the descriptive information from these older publications. For a comprehensive understanding of this compound's mechanism of action, new research would be required.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Use of this compound in the preparation of children for fibrogastroduodenoscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmaceutic and biopharmaceutic evaluation of acetylaminonitropropoxybenzene (this compound). A Biotransformation of the active agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmaceutical and biopharmaceutical evaluation of acetylaminonitropropoxybenzolum (this compound). 8. Biotransformation of the active agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 5'-nitro-2'-propoxyacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicity screening protocol for the compound 5'-nitro-2'-propoxyacetanilide. Due to a lack of publicly available toxicological data for this specific molecule, this document synthesizes established methodologies for the assessment of acute toxicity, cytotoxicity, and mutagenicity of novel chemical entities, particularly those with structural similarities to nitroaromatic compounds and acetanilides. The protocols provided are based on widely accepted guidelines and are intended to serve as a foundational framework for the initial safety evaluation of 5'-nitro-2'-propoxyacetanilide in a research and development setting. All presented quantitative data are hypothetical and for illustrative purposes only.

Introduction

5'-nitro-2'-propoxyacetanilide is an organic compound featuring a substituted acetanilide (B955) core. The presence of a nitro group and a propoxy moiety suggests the need for a thorough toxicological evaluation, as nitroaromatic compounds are known for a range of potential toxic effects, including mutagenicity and cytotoxicity, often following metabolic activation.[1] This guide details a tiered approach to the preliminary toxicity screening of this compound.

Experimental Workflow

The proposed experimental workflow for the preliminary toxicity screening of 5'-nitro-2'-propoxyacetanilide follows a logical progression from broad, acute assessments to more specific cellular and genetic toxicity assays.

Caption: General workflow for preliminary toxicity screening.

Acute Oral Toxicity

Experimental Protocol

This protocol is based on the OECD guidelines for acute oral toxicity testing.[2]

-

Animal Model: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant, are used. Animals are divided into groups of at least 5 animals per sex.[2]

-

Dosage: The test compound is administered orally in graded doses to several groups of experimental animals. Doses can range from 10 mg/kg to 1000 mg/kg body weight.[2] A vehicle control group receives only the carrier solvent.

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[3]

-

Endpoint: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD) and the observation of any overt toxicity.[3]

Hypothetical Data Presentation

Table 1: Hypothetical Acute Oral Toxicity Data for 5'-nitro-2'-propoxyacetanilide in Rats

| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs of Toxicity |

| 0 (Vehicle) | 10 (5M, 5F) | 0 | None observed |

| 100 | 10 (5M, 5F) | 0 | None observed |

| 300 | 10 (5M, 5F) | 0 | Lethargy, piloerection in 2/10 animals |

| 1000 | 10 (5M, 5F) | 2 | Lethargy, ataxia, significant weight loss |

In Vitro Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cell line) is cultured in 96-well plates.

-

Compound Exposure: Cells are treated with serial dilutions of 5'-nitro-2'-propoxyacetanilide for 24 to 72 hours.[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[5]

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[4]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[5]

-

Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[4]

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, an indicator of cytotoxicity.[6]

-

Cell Culture and Treatment: As described for the MTT assay.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.[5]

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).[5]

Hypothetical Data Presentation

Table 2: Hypothetical In Vitro Cytotoxicity Data for 5'-nitro-2'-propoxyacetanilide on HepG2 Cells (48h exposure)

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| 0.1 | 98.5 ± 2.1 | 1.2 ± 0.5 |

| 1 | 95.2 ± 3.5 | 3.8 ± 1.1 |

| 10 | 78.4 ± 4.2 | 15.6 ± 2.8 |

| 50 | 51.3 ± 5.1 | 45.9 ± 4.3 |

| 100 | 22.7 ± 3.9 | 72.1 ± 6.0 |

| IC₅₀ (µM) | ~50 | >50 |

Mutagenicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[7] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[7]

Experimental Protocol

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used to detect different types of mutations.[8]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of 5'-nitro-2'-propoxyacetanilide in a minimal agar (B569324) medium lacking histidine.[7]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[7]

-

Scoring: The number of revertant colonies (colonies that have mutated back to his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7]

Hypothetical Data Presentation

Table 3: Hypothetical Ames Test Results for 5'-nitro-2'-propoxyacetanilide

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio* |

| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 50 | 35 ± 6 | 1.4 | ||

| + | 0 (Control) | 30 ± 5 | 1.0 | |

| 10 | 65 ± 8 | 2.2 | ||

| 50 | 152 ± 15 | 5.1 | ||

| TA100 | - | 0 (Control) | 120 ± 12 | 1.0 |

| 10 | 135 ± 14 | 1.1 | ||

| 50 | 148 ± 16 | 1.2 | ||

| + | 0 (Control) | 130 ± 15 | 1.0 | |

| 10 | 275 ± 20 | 2.1 | ||

| 50 | 580 ± 45 | 4.5 |

*Mutagenicity Ratio = (Mean revertants in test plate) / (Mean revertants in control plate). A ratio ≥ 2.0 is typically considered a positive result.

Potential Metabolic Activation Pathway

Nitroaromatic compounds can undergo metabolic activation, often through the reduction of the nitro group, to form reactive intermediates that can interact with cellular macromolecules like DNA.

Caption: Postulated metabolic activation of 5'-nitro-2'-propoxyacetanilide.

Conclusion

This technical guide provides a framework for the initial toxicological assessment of 5'-nitro-2'-propoxyacetanilide. The hypothetical results suggest that the compound may exhibit moderate cytotoxicity and could be mutagenic following metabolic activation. These preliminary findings underscore the importance of comprehensive safety testing for novel chemical entities. Further studies, including in vivo genotoxicity assays and repeated-dose toxicity studies, would be necessary to fully characterize the toxicological profile of 5'-nitro-2'-propoxyacetanilide.

References

- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

Investigating the Metabolic Fate of Acetylaminonitropropoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylamino-4-nitropropoxybenzene, an active pharmaceutical ingredient, undergoes extensive metabolism in the human body. This technical guide provides a comprehensive overview of the known metabolic fate of this compound. The primary metabolic pathways involve oxidation of the propoxy side chain, dealkylation, and subsequent conjugation. While precise quantitative data on metabolite distribution is not publicly available in detail, studies indicate a consistent metabolic profile across individuals with rapid elimination of the metabolites. This document outlines the key metabolic transformations, provides generalized experimental protocols for studying such biotransformations, and presents visual diagrams of the metabolic pathways and experimental workflows.

Data Presentation: Metabolite Profile

2-Acetylamino-4-nitropropoxybenzene is almost completely metabolized following administration.[1] The primary routes of biotransformation result in a variety of metabolites excreted in the urine. The quantitative composition of these metabolites has been reported to be remarkably constant among different individuals and across various dosages.[2] The majority of the metabolites are eliminated from the body within six hours of administration.[2]

While the precise percentages of each metabolite are not detailed in the available literature, the major metabolic pathways and identified products are summarized in the table below.

| Metabolic Pathway | Resulting Metabolite(s) | Description | Relative Abundance |

| Propoxy Group Oxidation | Carboxylic acid derivative of the parent compound | This is considered the main metabolic pathway.[1] | Major |

| Deacetylation | Deacetylated carboxylic acid metabolite; 2-amino-4-nitropropoxybenzene | The deacetylated acid has been identified.[1] Deacetylation of the parent compound occurs to a very small extent.[1] | Minor |

| Dealkylation | 2-acetamino-4-nitrophenol | This pathway occurs to a significant extent.[1] | Significant |

| Conjugation | Glucuronide conjugate of 2-acetamino-4-nitrophenol | The phenolic metabolite is likely eliminated after conjugation with glucuronic acid.[1] | Significant |

| Minor Pathways | Free 2-acetamino-4-nitrophenol; 2-amino-4-nitrophenol | These metabolites are detectable only in trace amounts.[1] | Trace |

It is noteworthy that metabolites with a reduced nitro group have not been identified.[1]

Experimental Protocols

Detailed experimental protocols for the metabolism of 2-acetylamino-4-nitropropoxybenzene are not publicly available. However, based on standard practices in drug metabolism research, the following are generalized methodologies that would be employed to investigate the metabolic fate of this compound.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the primary metabolites formed by phase I enzymes, particularly Cytochrome P450 (CYP) enzymes.

Materials:

-

2-Acetylamino-4-nitropropoxybenzene

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Control compounds (e.g., known substrates for major CYP isoforms)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 2-acetylamino-4-nitropropoxybenzene in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the substrate (2-acetylamino-4-nitropropoxybenzene).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Metabolite Identification using High-Resolution Mass Spectrometry

This protocol focuses on the structural elucidation of potential metabolites.

Materials:

-

Supernatant from in vitro metabolism assays or processed urine samples from human subjects.

-

High-performance liquid chromatography (HPLC) system.

-

High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Procedure:

-

Inject the sample into the HPLC system for chromatographic separation of the parent drug and its metabolites.

-

The eluent from the HPLC is introduced into the high-resolution mass spectrometer.

-

Acquire full scan mass spectra to determine the accurate mass of the parent drug and any potential metabolites.

-

Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns.

-

Elucidate the structures of the metabolites by analyzing the accurate mass, fragmentation patterns, and chromatographic retention times.

Urinary Metabolite Analysis from Human Studies

This protocol describes the collection and analysis of urine samples to identify and quantify metabolites in vivo.

Materials:

-

Urine samples collected from human subjects at various time points after administration of 2-acetylamino-4-nitropropoxybenzene.

-

Internal standard.

-

Enzymes for deconjugation (e.g., β-glucuronidase).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system.

Procedure:

-

Collect urine samples over a specified period (e.g., 0-24 hours) post-dose.

-

To a known volume of urine, add an internal standard.

-

For the analysis of conjugated metabolites, treat the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates.

-

Perform sample clean-up and concentration using SPE.

-

Elute the analytes from the SPE cartridge with a suitable solvent.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

-

Analyze the prepared sample by LC-MS/MS for the identification and quantification of metabolites.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of 2-Acetylamino-4-nitropropoxybenzene

Caption: Metabolic pathways of 2-acetylamino-4-nitropropoxybenzene.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro drug metabolism studies.

References

Methodological & Application

Application Notes and Protocols for Evaluating Falimint's Efficacy Using Cell-Based Assays

Introduction

Falimint, with its active ingredient Acetylaminonitropropoxybenzene, is a pharmaceutical agent recognized for its analgesic and antipyretic properties, functioning locally on mucous membranes to alleviate symptoms of throat and upper respiratory tract irritation.[1] Its clinical application in conditions like acute pharyngitis and tonsillitis suggests mechanisms that involve both sensory nerve modulation and anti-inflammatory pathways.[1] To elucidate the cellular mechanisms underlying its therapeutic effects, a suite of targeted cell-based assays is essential. These assays provide a controlled, physiologically relevant environment to quantify the bioactivity of compounds and understand their interactions with specific cellular targets.[2]

This document provides detailed protocols for a series of cell-based assays designed to investigate two primary hypothesized mechanisms of action for this compound:

-

Modulation of the TRPM8 Channel: The Transient Receptor Potential Melastatin 8 (TRPM8) is a well-established cold and menthol (B31143) receptor in sensory neurons.[3][4] Activation of TRPM8 leads to a cooling sensation and can produce analgesic effects, a plausible mechanism for this compound's soothing properties.[3]

-

Inhibition of the Cyclooxygenase (COX) Pathway: Given its classification as a Non-Steroidal Anti-Inflammatory Drug (NSAID)-like compound, this compound may exert its anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]

These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and mechanism of action of this compound.

Protocol 1: Cellular Viability and Cytotoxicity Assessment

Application Note: Before evaluating the specific efficacy of this compound, it is critical to determine its cytotoxic profile. This ensures that the observed effects in subsequent functional assays are due to specific pharmacological activity rather than general cellular toxicity. The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cell membrane integrity.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5] Measuring the amount of released LDH provides a reliable indicator of cytotoxicity.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture:

-

Seed human embryonic kidney (HEK293) cells or a relevant oral epithelial cell line (e.g., HOK) into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound (Acetylaminonitropropoxybenzene) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5%.

-

Include three control groups:

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells with medium containing the maximum concentration of DMSO.

-

Maximum Lysis Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

-

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

LDH Measurement:

-

After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Lysis Control Absorbance - Vehicle Control Absorbance)] * 100

-

Plot the % Cytotoxicity against the this compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

-

Data Presentation

| This compound Conc. (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |

| Vehicle Control | 0.152 | 0.0% |

| 0.1 | 0.155 | 0.4% |

| 1 | 0.161 | 1.1% |

| 10 | 0.183 | 3.8% |

| 100 | 0.254 | 12.5% |

| 500 | 0.689 | 65.8% |

| 1000 | 1.023 | 106.8% |

| Max Lysis Control | 0.995 | 100.0% |

| Table 1: Hypothetical cytotoxicity data for this compound in HEK293 cells after 24-hour exposure. |

Workflow Diagram

Protocol 2: TRPM8 Channel Activation Assay

Application Note: This assay determines if this compound can activate the TRPM8 ion channel, which is responsible for the sensation of cold.[3][6] We will use a fluorescent calcium indicator in cells engineered to express TRPM8. Upon channel activation by an agonist, there is an influx of extracellular Ca²⁺, which binds to the indicator dye and results in a measurable increase in fluorescence, providing a direct readout of channel activity.[7][8]

Experimental Protocol: Calcium Flux Assay

-

Cell Culture and Dye Loading:

-

Seed HEK293 cells stably expressing human TRPM8 (HEK293-TRPM8) in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well.

-

Incubate for 24-48 hours until cells form a confluent monolayer.

-

Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) according to the manufacturer's protocol, often including an agent like probenecid (B1678239) to prevent dye extrusion.

-

Remove the culture medium and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare 2X working solutions of this compound and a known TRPM8 agonist (e.g., Menthol, as a positive control) in the physiological salt solution.

-

Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Set the instrument to record a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm) for 10-20 seconds.

-

The instrument will then automatically add 100 µL of the 2X compound solutions to the corresponding wells.

-

Continue recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the peak response.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response as a percentage of the maximum response observed with the positive control (Menthol).

-

Plot the normalized response against the log of the compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration).

-

Data Presentation

| Compound | Concentration (µM) | Peak Fluorescence (RFU) | % Max Response |

| Vehicle | - | 150 | 0.0% |

| Menthol | 100 | 850 | 100.0% |

| This compound | 1 | 210 | 8.6% |

| This compound | 10 | 425 | 39.3% |

| This compound | 50 | 780 | 90.0% |

| This compound | 100 | 835 | 97.9% |

| This compound | 500 | 845 | 99.3% |

| Table 2: Hypothetical dose-response data for this compound-induced calcium influx in HEK293-TRPM8 cells. The calculated EC₅₀ for this compound in this example would be approximately 15 µM. |

References

- 1. pillintrip.com [pillintrip.com]

- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 3. TRPM8 - Wikipedia [en.wikipedia.org]

- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Acetylaminonitropropoxybenzene in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylaminonitropropoxybenzene, also known as 5'-nitro-2'-propoxyacetanilide, is an active pharmaceutical ingredient that undergoes extensive metabolism in the body.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide a detailed protocol for the quantitative analysis of acetylaminonitropropoxybenzene in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is intended to be a template that can be adapted and validated by researchers in their own laboratory settings.

The primary metabolic pathways for acetylaminonitropropoxybenzene include oxidation of the propoxy group, deacetylation, and dealkylation to 2-acetamino-4-nitrophenol, which is subsequently conjugated with glucuronic acid or sulfuric acid for excretion.[1][2] Understanding the concentration of the parent drug over time is a critical component of characterizing its overall disposition in the body.

Experimental Protocols

A highly selective and sensitive LC-MS/MS method is the recommended approach for the quantification of acetylaminonitropropoxybenzene in biological samples.[3][4] This protocol outlines a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method for extracting analytes from a complex biological matrix.[5]

-

Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled acetylaminonitropropoxybenzene or a structurally similar compound) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).

-

Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and facilitate the extraction.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

-

Sample Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Proper chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.[6]

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 2: Representative LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 2.50 | 5 | 95 |

| 3.50 | 5 | 95 |

| 3.51 | 95 | 5 |